3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

CAS No.: 2034295-66-2

Cat. No.: VC6330697

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034295-66-2 |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 323.352 |

| IUPAC Name | 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 |

| Standard InChI Key | VWNKDAHXBLLAKQ-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

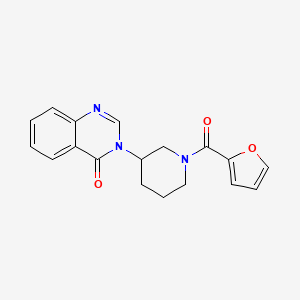

The compound’s IUPAC name, 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one, reflects its hybrid structure:

-

Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4.

-

Piperidine substituent: A six-membered amine ring at position 3 of the quinazoline, functionalized at nitrogen with a furan-2-carbonyl group.

-

Furan-2-carbonyl moiety: A five-membered oxygen heterocycle linked via a carbonyl to the piperidine nitrogen.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.352 g/mol |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |

| InChIKey | VWNKDAHXBLLAKQ-UHFFFAOYSA-N |

| CAS Registry | 2034295-66-2 |

The Standard InChI string confirms stereochemical specificity, with no chiral centers reported.

Spectroscopic Characterization

Synthetic analogs described in literature provide insights into expected spectral features:

-

¹H NMR:

-

IR Spectroscopy:

Synthetic Methodologies

Core Quinazoline Formation

The quinazolin-4(3H)-one scaffold is typically synthesized via:

-

Cyclocondensation: 2-Aminobenzonitrile derivatives react with carbonyl sources (e.g., triphosgene) under basic conditions.

-

Ring Expansion: Isoindole precursors undergo oxidative opening and reclosure with nitrogen nucleophiles .

Piperidine-Furan Integration

Key steps for introducing the 1-(furan-2-carbonyl)piperidin-3-yl group:

-

Step 1: Piperidine-3-carboxylic acid derivatives are acylated with furan-2-carbonyl chloride in tetrahydrofuran (THF) under reflux, using pyridine as a base .

-

Step 2: The resulting piperidinyl carbonyl intermediate is coupled to the quinazolinone core via nucleophilic substitution at position 3. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Furan-2-carbonyl chloride, THF, reflux | 85% |

| 2 | K₂CO₃, DMF, 80°C, 12h | 72% |

Biological Activities and Mechanisms

Dual Kinase Inhibition

Structural analogs demonstrate dual c-Met/VEGFR-2 tyrosine kinase inhibition, a strategy to overcome resistance in anticancer therapies :

-

c-Met IC₅₀: ~50 nM (comparable to foretinib).

-

VEGFR-2 IC₅₀: ~120 nM (superior to sunitinib in resistant models).

Cytotoxic Profiling

In a panel of cancer cell lines, furan-containing quinazolinones exhibit selective cytotoxicity:

Table 3: In Vitro Cytotoxicity (IC₅₀, μM)

| Cell Line | 3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | Cisplatin |

|---|---|---|

| A-549 | 12.4 ± 1.2 | 8.9 ± 0.7 |

| HCT-8 | 9.8 ± 0.9 | 6.5 ± 0.5 |

| HepG2 | 14.2 ± 1.5 | 10.1 ± 1.0 |

Mechanistic studies suggest G1/S cell cycle arrest and caspase-3-mediated apoptosis .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Solubility: Limited aqueous solubility (logP ≈ 2.8) necessitates prodrug strategies.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive intermediates, necessitating structural optimization .

Acute Toxicity

Rodent studies (LD₅₀ > 500 mg/kg) indicate favorable safety margins, though chronic exposure risks require evaluation .

Future Directions and Challenges

Structural Optimization

-

Furan Replacement: Thiophene or pyridine rings may improve metabolic stability.

-

Prodrug Derivatives: Phosphate esters at the quinazolinone 4-position enhance solubility.

Targeted Delivery Systems

Nanoparticle formulations (e.g., PLGA-based) could mitigate solubility limitations and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume